HI-236

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de HI-236 implique plusieurs étapes clés :

Formation de Thioamide : La réaction de la 5-bromopyridine-2-amine avec le thiocarbonyldiimidazole dans l'acétonitrile donne l'intermédiaire thioamide.

Réaction de Condensation : Le thioamide est ensuite condensé avec la 2-(2,5-diméthoxyphényl)éthylamine dans le diméthylformamide (DMF) à 100 °C pour produire this compound.

Méthodes de Production Industrielle

Bien que les méthodes de production industrielle spécifiques de this compound ne soient pas largement documentées, la synthèse suit généralement les procédures de laboratoire décrites avec des ajustements d'échelle potentiels pour tenir compte de volumes de production plus importants.

Analyse Des Réactions Chimiques

Types de Réactions

HI-236 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que la partie thiourée et le groupe bromopyridyle .

Réactifs et Conditions Courants

Réactions de Substitution : Les réactifs courants comprennent les nucléophiles qui peuvent attaquer les centres électrophile dans this compound.

Oxydation et Réduction : Bien que moins courantes, this compound peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques, bien que celles-ci ne soient pas le principal objectif de sa réactivité.

Principaux Produits

Les principaux produits formés à partir de réactions impliquant this compound dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés thiourée substitués .

Applications de la Recherche Scientifique

This compound a une large gamme d'applications de recherche scientifique :

Médecine : Investigé pour ses applications thérapeutiques potentielles dans le traitement du VIH/SIDA.

Mécanisme d'Action

This compound exerce ses effets en se liant à l'enzyme transcriptase inverse du VIH-1, inhibant ainsi son activité . Cette inhibition empêche la conversion de l'ARN viral en ADN, une étape cruciale du cycle de réplication du virus . Les cibles moléculaires de this compound comprennent des résidus d'acides aminés spécifiques au sein de l'enzyme transcriptase inverse, qui sont essentiels à son fonctionnement .

Applications De Recherche Scientifique

HI-236 has a broad range of scientific research applications:

Mécanisme D'action

HI-236 exerts its effects by binding to the reverse transcriptase enzyme of HIV-1, thereby inhibiting its activity . This inhibition prevents the conversion of viral RNA into DNA, a crucial step in the replication cycle of the virus . The molecular targets of this compound include specific amino acid residues within the reverse transcriptase enzyme, which are essential for its function .

Comparaison Avec Des Composés Similaires

Composés Similaires

Efavirenz : Un autre inhibiteur non nucléosidique de la transcriptase inverse utilisé dans le traitement du VIH/SIDA.

Névirapine : Un INNTIs largement utilisé avec un mécanisme d'action similaire.

Délavirdine : Un INNTIs qui cible également l'enzyme transcriptase inverse du VIH-1.

Unicité de HI-236

This compound est unique en raison de sa structure chimique spécifique, qui permet une inhibition puissante de la transcriptase inverse du VIH-1 avec un degré élevé de sélectivité . Sa capacité à inhiber les souches de VIH résistantes aux médicaments le distingue encore des autres INNTIs .

Activité Biologique

HI-236, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has garnered attention for its potential in treating HIV-1 infections. This compound is part of a broader class of antiretroviral drugs that inhibit the reverse transcriptase enzyme, crucial for viral replication. The focus of this article is to explore the biological activity of this compound, including its derivatives, mechanisms of action, and relevant research findings.

This compound functions by binding to the reverse transcriptase enzyme, thereby preventing the transcription of viral RNA into DNA. This inhibition is critical as it halts the replication cycle of HIV-1. The structure of this compound allows it to fit into the NNRTI pocket of the enzyme, which is essential for its antiviral activity.

Research Findings

Recent studies have synthesized various derivatives of this compound to enhance its biological activity. For instance, a study evaluated several C-2 aryl O-substituted this compound derivatives and found that modifications at this position significantly influenced their inhibitory effects against HIV-1 replication in MT-2 cell cultures.

Key Findings from Studies

- Improved Activity : Derivatives such as 6c exhibited an IC50 value of 3.8 nM, significantly lower than the 28 nM observed for this compound itself, indicating enhanced potency against HIV-1 .

- Therapeutic Index : The therapeutic index (TI) for these derivatives was also favorable, with some showing TI values above 20, suggesting a good balance between efficacy and cellular toxicity .

Comparative Table of this compound Derivatives

| Compound | Antiviral Activity EC50 (nM) | RT Inhibition IC50 (nM) | Cellular Toxicity CC50 (nM) | Therapeutic Index |

|---|---|---|---|---|

| This compound | 48 | 28 | 18,000 | 375 |

| 6c | 26 | 3.8 | 4,000 | >20 |

| 6d | 250 | 27 | - | - |

| 6i | 95 | 41 | - | - |

| 6k | 12,000 | 100 | - | - |

| 6n | 12 | 19 | - | - |

| 6o | 98 | 24 | - | - |

Note: Values are derived from in vitro assays focusing on antiviral activity and cellular toxicity .

Case Study: Efficacy Against Resistant Strains

One notable case study involved evaluating the efficacy of derivative 6c against the Y181C resistant strain of HIV-1. The derivative retained significant activity with an EC50 value below 200 nM, outperforming this compound's effectiveness against this resistant variant by an eight-fold margin . This finding underscores the potential for modified compounds to overcome resistance mechanisms that limit the effectiveness of existing NNRTIs.

Clinical Implications

The ongoing development and testing of this compound derivatives suggest promising avenues for improving HIV treatment regimens. The ability to modify compounds to enhance their potency and reduce toxicity could lead to more effective therapies with fewer side effects.

Propriétés

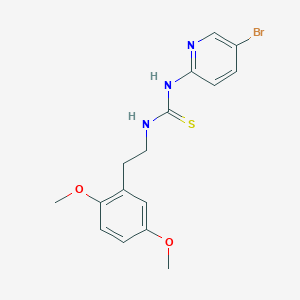

Formule moléculaire |

C16H18BrN3O2S |

|---|---|

Poids moléculaire |

396.3 g/mol |

Nom IUPAC |

1-(5-bromopyridin-2-yl)-3-[2-(2,5-dimethoxyphenyl)ethyl]thiourea |

InChI |

InChI=1S/C16H18BrN3O2S/c1-21-13-4-5-14(22-2)11(9-13)7-8-18-16(23)20-15-6-3-12(17)10-19-15/h3-6,9-10H,7-8H2,1-2H3,(H2,18,19,20,23) |

Clé InChI |

GNLVRKKIIIVZHZ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)CCNC(=S)NC2=NC=C(C=C2)Br |

SMILES isomérique |

COC1=CC(=C(C=C1)OC)CCN=C(NC2=NC=C(C=C2)Br)S |

SMILES canonique |

COC1=CC(=C(C=C1)OC)CCNC(=S)NC2=NC=C(C=C2)Br |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

HI 236 HI-236 N-(2-(2,5-dimethoxyphenethyl))-N'-(2-(5-bromopyridyl))thiourea PHI-236 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.